molecular formula C9H10ClNO2 B14850186 3-Chloro-5-hydroxy-N,N-dimethylbenzamide

3-Chloro-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14850186
M. Wt: 199.63 g/mol
InChI Key: AVYPIRMDAPQQKK-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . This compound is characterized by the presence of a chloro group, a hydroxyl group, and a dimethylbenzamide moiety on a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-5-hydroxy-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the chlorination of 3-hydroxy-N,N-dimethylbenzamide using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.

For industrial production, the process may involve multi-step synthesis starting from readily available raw materials. The steps include nitration, reduction, chlorination, and amidation reactions, each optimized for high yield and purity .

Chemical Reactions Analysis

3-Chloro-5-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-Chloro-5-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-5-hydroxy-N,N-dimethylbenzamide can be compared with similar compounds like 3-hydroxy-N,N-dimethylbenzamide and 3-chloro-N,N-dimethylbenzamide. While these compounds share structural similarities, the presence of both chloro and hydroxyl groups in this compound imparts unique chemical and biological properties. This makes it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

3-chloro-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3

InChI Key

AVYPIRMDAPQQKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)Cl)O

Origin of Product

United States

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